Cas no 67430-45-9 (Warfarin sodium clathrate)

Warfarin sodium clathrate structure
Warfarin sodium clathrate structure
商品名:Warfarin sodium clathrate
CAS番号:67430-45-9
MF:C19H15NaO4
メガワット:330.3098
CID:966014

Warfarin sodium clathrate 化学的及び物理的性質

名前と識別子

    • Warfarin Sodium Clatharate
    • Warfarin sodium
    • Sodium warfarin
    • Marevan
    • Jantoven
    • Athrombin
    • Sodium coumadin
    • Orfarin
    • Dicusat
    • Aldocumar
    • Tintorane
    • Coumadine
    • Warfilone
    • Warcoumin
    • Varfine
    • Marevam
    • Simarc
    • UniWarfin
    • Coumadin sodium
    • Ratsul soluble
    • Coumadan Sodico
    • Coumafene sodium
    • Warfarin sodium salt
    • Waran
    • Warfarin, sodium salt
    • Zoocoumarin sodium salt
    • (+-)-Warfarin sodium
    • Warfarin sodium [USP]
    • EPA Pesticide Chemical Code 086003
    • 3-(alpha-Acetonylbenzyl)-4-hydroxycoumarin sodium salt
    • Warfarin sodium clathrate
    • インチ: 1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
    • InChIKey: KYITYFHKDODNCQ-UHFFFAOYSA-M
    • ほほえんだ: [Na+].O1C2=C([H])C([H])=C([H])C([H])=C2C(=C(C1=O)C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C(C([H])([H])[H])=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 508
  • トポロジー分子極性表面積: 66.4

Warfarin sodium clathrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
W217720-10g
Warfarin sodium clathrate
67430-45-9
10g
$ 95.00 2022-06-02
TRC
W217720-5g
Warfarin sodium clathrate
67430-45-9
5g
$ 55.00 2022-06-02

Warfarin sodium clathrate 関連文献

Related Articles

Warfarin sodium clathrateに関する追加情報

Comprehensive Overview of Warfarin Sodium Clathrate (CAS No. 67430-45-9): Properties, Applications, and Modern Research Insights

Warfarin sodium clathrate (CAS No. 67430-45-9) is a well-known anticoagulant compound with a unique crystalline structure. As a clathrate, it forms an inclusion complex where the warfarin sodium molecules are trapped within a host lattice, enhancing stability and bioavailability. This property makes it a critical ingredient in pharmaceutical formulations, particularly for managing thromboembolic disorders. The compound's mechanism of action involves inhibiting vitamin K epoxide reductase, thereby interfering with the synthesis of clotting factors.

In recent years, warfarin sodium clathrate has garnered attention due to its role in precision medicine. With the rise of personalized healthcare, researchers are exploring genetic polymorphisms (e.g., CYP2C9 and VKORC1 variants) that influence patient response to warfarin therapy. This aligns with trending searches like "warfarin dosing algorithms" and "pharmacogenomics in anticoagulation," reflecting growing interest in tailored treatments. Additionally, the compound's stability in clathrate form has spurred investigations into novel drug delivery systems, such as nanoparticles and biodegradable polymers.

The pharmaceutical industry prioritizes warfarin sodium clathrate for its predictable pharmacokinetics and cost-effectiveness compared to newer anticoagulants. However, challenges like narrow therapeutic index and food-drug interactions (e.g., vitamin K-rich diets) remain hot topics. Searches for "warfarin diet restrictions" and "INR monitoring tips" highlight patient concerns, emphasizing the need for clear educational resources. Innovations in point-of-care testing devices and mobile health apps further integrate warfarin management into digital health trends.

From a chemical perspective, the clathrate structure of CAS No. 67430-45-9 offers advantages in solubility and shelf-life. Analytical techniques like X-ray diffraction and DSC (Differential Scanning Calorimetry) are routinely employed to characterize its crystalline properties. Such studies support quality control in manufacturing, addressing queries like "warfarin sodium purity standards" and "excipient compatibility." Regulatory agencies, including the FDA and EMA, mandate stringent specifications for warfarin sodium clathrate-based products, ensuring safety and efficacy.

Environmental and sustainability considerations also shape discussions around warfarin sodium clathrate. Green chemistry initiatives explore solvent-free synthesis methods, while wastewater treatment studies focus on minimizing pharmaceutical residues. These efforts resonate with eco-conscious consumers searching for "sustainable anticoagulants" or "green pharmacy practices." Furthermore, comparative studies between warfarin and direct oral anticoagulants (DOACs) dominate clinical debates, often centering on cost, monitoring requirements, and bleeding risks.

In conclusion, warfarin sodium clathrate (CAS No. 67430-45-9) remains a cornerstone of anticoagulant therapy, bridging traditional medicine and modern innovations. Its clathrate form exemplifies how structural modifications can optimize drug performance, while ongoing research addresses patient-centric challenges. As healthcare evolves toward precision and sustainability, this compound continues to inspire scientific inquiry and practical solutions.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd